Ethyl [4-(acetyloxy)phenyl]acetate
Description
Properties
CAS No. |
89723-32-0 |
|---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
ethyl 2-(4-acetyloxyphenyl)acetate |
InChI |
InChI=1S/C12H14O4/c1-3-15-12(14)8-10-4-6-11(7-5-10)16-9(2)13/h4-7H,3,8H2,1-2H3 |
InChI Key |
MPRPOBZXHKBEAL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Enzymatic Esterification Mechanism
Novozym 435 catalyzes the nucleophilic acyl substitution via a serine hydrolase mechanism. The active site serine attacks the carbonyl carbon of 4-(acetyloxy)phenylacetic acid, forming an acyl-enzyme intermediate. Ethanol then displaces the enzyme, releasing this compound.
Phase Transfer Catalysis Dynamics
Quaternary ammonium salts facilitate ion-pair extraction of ethoxide ions into the organic phase, accelerating the reaction between 4-(acetyloxy)phenylacetyl chloride and ethanol. This interfacial activation reduces energy barriers and enhances reaction rates.
Industrial Scalability Considerations
Large-scale production prioritizes phase transfer and enzymatic methods due to their solvent efficiency and lower energy inputs. Continuous flow reactors, as described in WO2003030812A2, enable rapid mixing and heat dissipation, improving throughput by 30–40% compared to batch systems.
Cost Drivers :
Scientific Research Applications
Ethyl [4-(acetyloxy)phenyl]acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of fragrances, flavorings, and as a plasticizer in polymer manufacturing.
Mechanism of Action
The mechanism of action of ethyl [4-(acetyloxy)phenyl]acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then interact with biological pathways. The aromatic ring can also participate in various biochemical reactions, contributing to the compound’s overall effects.
Comparison with Similar Compounds
Table 1: Key Properties of Ethyl [4-(acetyloxy)phenyl]acetate and Analogs
Key Observations:
Lipophilicity and Solubility: The acetyloxy group in this compound increases lipophilicity compared to hydroxyl (-OH, polar) or amino (-NH₂, hydrogen-bonding) substituents . This property may enhance membrane permeability in drug delivery systems.
Thermal Stability and Crystallinity: Pallidol Hexaacetate derivatives (containing acetyloxy groups) demonstrate significant molecular folding (dihedral angle: 54.73°) and twisted acetate residues, which may influence melting behavior and crystal packing . Ethyl 4-aminophenylacetate has a defined melting point (56–58°C), suggesting higher crystallinity compared to acetyloxy analogs .
Biological Activity: Amino-substituted analogs (e.g., Ethyl 4-aminophenylacetate) show cholinesterase inhibitory activity, highlighting the role of -NH₂ in enzyme interactions . Acetyloxy groups, as seen in microbial metabolites (e.g., compound 1 in ), are associated with antimicrobial properties, though specific data for this compound remain unexplored .
Q & A
Q. Table 1: Key Synthetic Routes Comparison
| Method | Conditions | Yield (%) | Purity (GC) | Ref. |
|---|---|---|---|---|
| Nucleophilic Substitution | Reflux, K₂CO₃, acetone | 65–75 | ≥98% | |
| Microwave-Assisted | 120°C, 30 min | 82 | ≥99% |
Q. Table 2: Analytical Benchmarks
| Technique | Critical Peaks/Data Points | Application |
|---|---|---|
| XRD | Dihedral angles, space group P2₁/c | Conformational analysis |
| LC-MS/MS | MRM transition m/z 236 → 178 | Quantification in plasma |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
